セフポドキシム

説明

Cefpodoxime is an oral third generation cephalosporin antibiotic with effectiveness against most Gram positive and Gram negative bacteria. Commonly used to treat acute otitis media, pharyngitis, and sinusitis, cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime.

Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation.

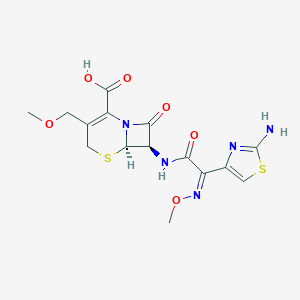

A third-generation cephalosporin antibiotic. Cefpodoxime contains a methoxy group at C-3 of its cephalosporin core.

科学的研究の応用

呼吸器感染症の治療

セフポドキシムは、急性中耳炎 (AOM)、副鼻腔炎、扁桃咽頭炎などの呼吸器感染症の治療に有効であることがわかっています . それは、肺炎球菌、インフルエンザ菌、モラクセラ・カタラーリス、化膿連鎖球菌など、主要な呼吸器病原体に対して良好な活性を示しています .

細菌感染症の治療

セフポドキシムは、さまざまな細菌感染症の治療に使用される第3世代セファロスポリン系抗生物質です . それは、ほとんどのグラム陽性菌とグラム陰性菌に効果があります .

淋病の治療

セフポドキシムは、淋菌によって引き起こされる性感染症である淋病の治療に使用されます .

院内肺炎の治療

地域獲得肺炎は、地域社会での感染から始まる感染症であり、セフポドキシムで治療できます .

副鼻腔炎の治療

セフポドキシムは、副鼻腔の粘膜の炎症または腫れである副鼻腔炎の治療に使用されます .

中耳炎の治療

中耳炎は、中耳の感染症であり、セフポドキシムで効果的に治療できます .

咽頭炎の治療

作用機序

Target of Action

Cefpodoxime, a third-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is effective against most Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . The primary targets of cefpodoxime are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, the primary constituent of bacterial cell walls .

Mode of Action

Cefpodoxime acts by inhibiting cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan . This disruption in the cell wall structure leads to osmotic instability and eventually, bacterial cell death .

Pharmacokinetics

Cefpodoxime has an oral bioavailability of approximately 50%, which is increased when taken with food . It undergoes minimal metabolism, with cefpodoxime proxetil being metabolized to cefpodoxime by the liver . The drug is primarily excreted unchanged by the kidneys . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure .

Result of Action

The result of cefpodoxime’s action at the molecular and cellular level is the inhibition of bacterial cell wall synthesis, leading to cell death . This makes it effective in treating various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .

Action Environment

The action, efficacy, and stability of cefpodoxime can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Furthermore, the drug’s effectiveness can be reduced by certain extended-spectrum beta-lactamases, which can inactivate cefpodoxime . Additionally, the drug’s elimination half-life can be prolonged in cases of renal failure .

生化学分析

Biochemical Properties

Cefpodoxime is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .

Cellular Effects

Cefpodoxime exerts its effects on various types of cells by inhibiting the synthesis of their cell walls, leading to bacterial death . It is active against most Gram-positive and Gram-negative bacteria . It is inactivated by certain extended-spectrum beta-lactamases .

Molecular Mechanism

The molecular mechanism of cefpodoxime involves the inhibition of cell wall synthesis . The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, a key component of bacterial cell walls, leading to the death of the bacteria .

Dosage Effects in Animal Models

In animal models, the effects of cefpodoxime can vary with different dosages . The most commonly reported side effects are vomiting, decreased appetite, diarrhea, and/or lethargy . It is important to give this antibiotic as long as the veterinarian has prescribed, even if the animal seems better .

Metabolic Pathways

Cefpodoxime proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . It is excreted by the kidneys, unchanged

Transport and Distribution

Cefpodoxime is absorbed from the gastrointestinal tract and de-esterified to its active metabolite . It reaches adequate levels exceeding the minimum inhibitory concentration in most body fluids . It is excreted by the kidneys, unchanged .

Subcellular Localization

As an antibiotic, cefpodoxime does not have a specific subcellular localization within human or animal cells. It functions by interacting with bacterial cells, specifically by binding to penicillin-binding protein 3 in the bacterial cell wall

生物活性

Cefpodoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This article delves into the biological activity of cefpodoxime, exploring its mechanisms, efficacy against different pathogens, and clinical applications.

Cefpodoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, which interferes with the production of peptidoglycan, an essential component of the bacterial cell wall. This leads to cell lysis and death of the bacteria. Notably, cefpodoxime is stable against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics, making it effective against certain resistant strains .

Antibacterial Spectrum

Cefpodoxime demonstrates significant activity against a variety of pathogens. Below is a summary table of its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Streptococcus pneumoniae | ≤ 0.015 | Highly susceptible |

| Haemophilus influenzae | ≤ 1 | Susceptible |

| Escherichia coli (non-beta-lactamase) | ≤ 1 | Susceptible |

| Klebsiella spp. | ≤ 1 | Susceptible |

| Moraxella catarrhalis | ≤ 1 | Susceptible |

| Staphylococcus aureus | < 2 | Generally susceptible |

| Pseudomonas aeruginosa | > 32 | Resistant |

| Enterococcus spp. | > 32 | Resistant |

Cefpodoxime is particularly effective against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, making it a valuable option for treating community-acquired respiratory infections .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of cefpodoxime in treating various infections:

- Respiratory Tract Infections: Cefpodoxime has shown good efficacy in treating acute otitis media (AOM), sinusitis, and tonsillopharyngitis. In comparative trials, it was found to be as effective as other established antibiotics like amoxicillin and ceftriaxone .

- Urinary Tract Infections: Its broad-spectrum activity makes cefpodoxime suitable for empirical treatment of uncomplicated urinary tract infections caused by susceptible organisms .

- Skin and Soft Tissue Infections: Cefpodoxime's enhanced antistaphylococcal activity distinguishes it from other oral cephalosporins, allowing it to be used effectively for skin infections .

Resistance Patterns

Despite its effectiveness, the emergence of bacterial resistance remains a concern. Studies indicate that while cefpodoxime is stable against many common beta-lactamases, certain extended-spectrum beta-lactamases (ESBLs) can inactivate it. Therefore, susceptibility testing is recommended before treatment in cases where resistance is suspected .

Case Studies

Several case studies highlight the clinical application of cefpodoxime:

- Case Study in Respiratory Infections: A study involving patients with community-acquired pneumonia showed that those treated with cefpodoxime had similar outcomes to those treated with intravenous ceftriaxone, indicating its effectiveness as an oral alternative .

- Urinary Tract Infection Management: In a clinical setting, cefpodoxime was successfully used to treat recurrent urinary tract infections in pediatric patients who were resistant to first-line treatments .

- Comparative Effectiveness: A comparative analysis found that cefpodoxime was as effective as higher-frequency dosing regimens of other antibiotics while providing the convenience of twice-daily administration .

特性

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSVOMTXWRGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861021 | |

| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80210-62-4 | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefpodoxime?

A1: Cefpodoxime is a third-generation cephalosporin antibiotic. [] It acts by inhibiting bacterial cell wall synthesis. [] Cefpodoxime binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell death. []

Q2: How is Cefpodoxime absorbed and metabolized?

A2: Cefpodoxime is administered orally as a prodrug, Cefpodoxime proxetil. [, , , ] Upon absorption from the proximal intestine, non-specific esterases hydrolyze the prodrug, releasing the active metabolite, Cefpodoxime. []

Q3: Does food intake affect the absorption of Cefpodoxime?

A3: While food may delay the time to reach peak concentration (Tmax) of Cefpodoxime, it does not significantly affect the extent of absorption. [] Therefore, Cefpodoxime proxetil oral suspension can be administered without regard to meals in children. []

Q4: Does Cefpodoxime penetrate well into tissues?

A5: Yes, Cefpodoxime exhibits good tissue penetration. Studies have demonstrated concentrations exceeding the MIC for common skin pathogens in both plasma and skin blister fluid after oral administration of Cefpodoxime proxetil. [] Research in rats indicated a higher affinity of Cefpodoxime for tissues compared to blood. []

Q5: What types of infections is Cefpodoxime used to treat?

A7: Cefpodoxime is effective against a broad range of gram-positive and gram-negative bacteria. [] It is commonly used to treat:* Respiratory tract infections, including acute otitis media, sinusitis, pharyngitis, bronchitis, and community-acquired pneumonia. [, , , , , ]* Urinary tract infections. [, , , , ]* Skin and soft tissue infections. [, , , , ]

Q6: How does the clinical efficacy of Cefpodoxime compare to other antibiotics?

A8: Clinical trials have demonstrated that Cefpodoxime exhibits similar efficacy to:* Amoxicillin, Cefaclor, Amoxicillin/Clavulanate, and Penicillin V in treating respiratory and urinary tract infections. []* Cefixime in treating acute otitis media. [] * Cefaclor in treating acute exacerbations of chronic obstructive pulmonary disease (COPD). []

Q7: Is Cefpodoxime a suitable treatment option for typhoid fever?

A10: In vitro studies indicate that Cefpodoxime possesses excellent activity against Salmonella enterica serotype Typhi, including multidrug-resistant strains. [] This suggests its potential as an alternative treatment for typhoid fever, particularly in children where fluoroquinolone use raises concerns. [] Clinical trials in endemic regions like Pakistan and Bangladesh have also shown Cefpodoxime to be highly efficacious for treating typhoid fever. []

Q8: What is the safety profile of Cefpodoxime?

A11: Cefpodoxime is generally well-tolerated. [, , , ] The most common adverse effects are gastrointestinal, such as diarrhea, nausea, and abdominal discomfort. [, , , , ]

Q9: What is being done to improve the dissolution and bioavailability of Cefpodoxime?

A9: Several strategies are being explored to enhance the dissolution and bioavailability of Cefpodoxime proxetil, including:

- Solid dispersions: Formulating Cefpodoxime proxetil with carriers like PEG 6000 or Soluplus has been shown to significantly improve its dissolution rate. [, ] This is likely due to the conversion of the drug from its crystalline form to an amorphous form, which exhibits higher solubility. [, ]

- Submicron emulsion solid preparations: Utilizing micro-emulsification technology during the formulation process can improve the stability and dissolution rate of Cefpodoxime proxetil. [] This leads to enhanced bioavailability and makes it particularly suitable for treating conditions like osteomyelitis of jaws. []

Q10: What analytical techniques are used to measure Cefpodoxime concentrations?

A10: Various analytical methods are employed to quantify Cefpodoxime concentrations in different matrices:

- Microbiological assays: These assays are widely used for determining Cefpodoxime concentrations in biological fluids like plasma, serum, and dialysate. [, , ]

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for measuring Cefpodoxime levels in plasma and pharmaceutical formulations. [, , , , , ]

- UV/Visible spectrophotometry: This method is primarily used for in vitro drug interaction studies and the analysis of Cefpodoxime in pharmaceutical formulations. [, , ]

- Derivative Spectrophotometry: This method is particularly useful for analyzing Cefpodoxime in complex mixtures like combined tablet formulations. It relies on measuring the absorbance of the drug at its zero-crossing point, where the absorbance of other components is minimal, thus improving selectivity. []

Q11: How are analytical methods for Cefpodoxime validated?

A16: Analytical methods for quantifying Cefpodoxime undergo rigorous validation procedures following guidelines set by organizations like the International Council for Harmonization (ICH) and the United States Pharmacopeia (USP). [] Key validation parameters include:

- Linearity: Assessing the method's ability to generate results directly proportional to the analyte concentration within a given range. [, , ]

- Accuracy: Determining the closeness of measured values to the true value, often expressed as percentage recovery. [, , ]

- Precision: Evaluating the agreement between replicate measurements, typically represented by the relative standard deviation (RSD). [, , ]

- Specificity: Ensuring the method can accurately measure the analyte in the presence of potential interfering substances. [, ]

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest analyte concentrations that can be reliably detected and quantified, respectively. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。